1,3-DIMETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
1,3-DIMETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C21H19N3O7 This compound is known for its unique structure, which includes a diazinane ring and a phenoxyethoxy group
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a diazinane derivative with a phenoxyethoxy benzylidene compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-DIMETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1,3-DIMETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1,3-DIMETHYL-5-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:
1,3-DIMETHYL-5-{[2-(4-NITROPHENOXY)ETHOXY]PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a similar structure but with a nitrophenoxy group instead of a phenoxyethoxy group.
5-{[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound features a methoxy and prop-2-en-1-yloxy group, offering different chemical properties.
Properties
IUPAC Name |
1,3-dimethyl-5-[[3-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-22-19(24)18(20(25)23(2)21(22)26)14-15-7-6-10-17(13-15)28-12-11-27-16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIOGVAICROQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=CC=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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